molecular formula C8H12O B13763136 1,2-Epoxyoctahydropentalene CAS No. 55449-70-2

1,2-Epoxyoctahydropentalene

Katalognummer: B13763136
CAS-Nummer: 55449-70-2
Molekulargewicht: 124.18 g/mol
InChI-Schlüssel: WMSIDAPKDOLAKY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2-Epoxyoctahydropentalene is an organic compound with the molecular formula C8H12O It is a member of the epoxide family, characterized by a three-membered cyclic ether structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,2-Epoxyoctahydropentalene can be synthesized through several methods. One common approach involves the epoxidation of octahydropentalene using peracids such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction typically occurs at low temperatures to prevent side reactions and ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase efficiency. The process may include the use of catalysts to enhance the reaction rate and selectivity.

Analyse Chemischer Reaktionen

Types of Reactions

1,2-Epoxyoctahydropentalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form diols.

    Reduction: It can be reduced to form alcohols.

    Substitution: Nucleophilic substitution reactions can occur, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of trans-1,2-diols.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1,2-Epoxyoctahydropentalene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1,2-Epoxyoctahydropentalene involves its interaction with specific molecular targets. The epoxide ring is highly reactive and can undergo ring-opening reactions, leading to the formation of various products. These reactions can be catalyzed by acids or bases, and the resulting products can interact with biological molecules, potentially leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1,2-Epoxyhexahydroindene
  • 1,2-Epoxycyclohexane
  • 1,2-Epoxydecahydronaphthalene

Uniqueness

1,2-Epoxyoctahydropentalene is unique due to its specific ring structure and reactivity. Compared to similar compounds, it offers distinct chemical properties that make it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

55449-70-2

Molekularformel

C8H12O

Molekulargewicht

124.18 g/mol

IUPAC-Name

3-oxatricyclo[4.3.0.02,4]nonane

InChI

InChI=1S/C8H12O/c1-2-5-4-7-8(9-7)6(5)3-1/h5-8H,1-4H2

InChI-Schlüssel

WMSIDAPKDOLAKY-UHFFFAOYSA-N

Kanonische SMILES

C1CC2CC3C(C2C1)O3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.